1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a spirocyclic compound characterized by its unique structure, which includes a pyrazine ring, a chroman moiety, and a pyrrolidinone ring. Spirocyclic compounds are known for their rigid structures and significant biological activities, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of pyrazine-2-carboxylic acid with a suitable chroman derivative, followed by cyclization with a pyrrolidinone precursor under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts, forming additional ring structures.
Scientific Research Applications
1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Comparison with Similar Compounds
1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be compared with other spirocyclic compounds such as:
Spiro-azetidin-2-one: Known for its antibacterial properties.
Spiro-pyrrolidine: Exhibits diverse biological activities, including antifungal and anticancer properties.
Spiro-indol(one): Used in medicinal chemistry for its therapeutic potential.
Spiro-pyran derivatives: Known for their pharmacological activities.
The uniqueness of 1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one lies in its combination of the pyrazine, chroman, and pyrrolidinone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRDWRBWLCLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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